RU28362

Übersicht

Beschreibung

RU28362 is a synthetic androstane glucocorticoid developed by Roussel Uclaf. It is a selective agonist of the glucocorticoid receptor (corticoid type II receptor) but does not bind to the mineralocorticoid receptor (corticoid type I receptor) . This compound is known for its high affinity and selectivity towards the glucocorticoid receptor, making it a valuable tool in scientific research.

Vorbereitungsmethoden

Die Synthese von RU28362 umfasst mehrere Schritte, beginnend mit der Grundstruktur von Androstane. Die wichtigsten Schritte umfassen:

Hydroxylierung: Einführung von Hydroxylgruppen an bestimmten Positionen.

Methylierung: Addition von Methylgruppen, um die Stabilität und Aktivität der Verbindung zu erhöhen.

Propargylierung: Einführung einer Propinylgruppe in die Androstane-Struktur.

Industrielle Produktionsverfahren umfassen typischerweise großtechnische Synthesen unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen, spezifische Katalysatoren und Lösungsmittel, um die gewünschten chemischen Umwandlungen zu ermöglichen.

Analyse Chemischer Reaktionen

RU28362 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate mit veränderter biologischer Aktivität zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Behavioral Studies and Anxiety

Research has demonstrated that RU28362 influences anxiety-related behaviors in animal models. A study indicated that chronic exposure to this compound in the central amygdala resulted in increased anxiety-type behaviors and elevated plasma corticosterone levels. This effect was observed through behavioral tests such as the elevated plus maze, where animals treated with this compound exhibited significantly fewer entries into open arms, indicating heightened anxiety .

Key Findings:

- This compound activates glucocorticoid receptors leading to anxiogenic effects.

- Peripheral administration of estrogen receptor beta agonists can mitigate these effects.

Stress Response Modulation

This compound has been shown to modulate the physiological response to stress. In a controlled experiment, treatment with this compound significantly inhibited the secretion of adrenocorticotropic hormone (ACTH) and corticosterone during stress conditions. This effect was noted within minutes of administration, suggesting a rapid mechanism of action within the pituitary gland .

Table 1: Effects of this compound on Hormonal Secretion

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| ACTH Levels | Elevated | Suppressed |

| Corticosterone Levels | Elevated | Suppressed |

| POMC hnRNA Expression | Increased | Blunted |

Neuroendocrine Function

The compound also plays a crucial role in neuroendocrine functions by affecting gene expression related to stress responses. This compound treatment has been linked to changes in pro-opiomelanocortin (POMC) mRNA levels, which are critical for understanding glucocorticoid feedback mechanisms in vivo .

Cognitive Effects

In studies focusing on memory retrieval, this compound has been implicated in impairing cognitive functions. Specifically, infusions of this compound into the hippocampus led to decreased performance in spatial memory tasks. This suggests that glucocorticoids may facilitate noradrenergic mechanisms that disrupt memory retrieval processes .

Key Observations:

- Rats infused with this compound displayed longer latencies in memory tasks compared to controls.

- The cognitive impairments induced by this compound were reversible with concurrent administration of propranolol, indicating potential pathways for therapeutic intervention.

Immunological Effects

Interestingly, this compound has also been studied for its impact on immune function. Research indicates that it can lead to a significant decrease in lymphocyte populations, including T-cells and B-cells, suggesting potential applications in immunosuppression or treatment of autoimmune disorders .

Future Directions and Therapeutic Potential

Given its diverse effects on behavior, stress response, cognition, and immune function, this compound presents several avenues for future research:

- Investigating its role as a therapeutic agent for anxiety disorders.

- Exploring its potential in modulating stress-related diseases.

- Assessing its utility in treating conditions characterized by dysregulated immune responses.

Wirkmechanismus

RU28362 exerts its effects by selectively binding to the glucocorticoid receptor. Upon binding, the receptor undergoes a conformational change, allowing it to translocate to the nucleus. . This regulation can lead to various cellular responses, including anti-inflammatory effects, modulation of immune responses, and changes in metabolism.

Vergleich Mit ähnlichen Verbindungen

RU28362 wird oft mit anderen Glukokortikoiden wie Dexamethason und Kortisol verglichen. Im Gegensatz zu Kortisol, das sowohl an Glukokortikoid- als auch an Mineralokortikoidrezeptoren bindet, bindet this compound selektiv nur an den Glukokortikoidrezeptor . Diese Selektivität macht this compound zu einem spezifischeren Werkzeug zur Untersuchung von Glukokortikoidrezeptor-vermittelten Wirkungen ohne den konfundierenden Einfluss der Mineralokortikoidrezeptoraktivierung.

Ähnliche Verbindungen

Dexamethason: Ein weiterer selektiver Glukokortikoidrezeptor-Agonist mit hoher Affinität.

Kortisol: Ein natürliches Steroidhormon, das sowohl an Glukokortikoid- als auch an Mineralokortikoidrezeptoren bindet.

Fluoxymesteron: Ein synthetisches Androgen mit einer gewissen Glukokortikoidaktivität.

Die einzigartige Selektivität und hohe Affinität von this compound für den Glukokortikoidrezeptor machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

RU28362 is a selective glucocorticoid receptor (GR) agonist that has been extensively studied for its biological activity, particularly in relation to the hypothalamic-pituitary-adrenal (HPA) axis, memory modulation, and immune response. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound.

This compound selectively binds to the GR, which plays a crucial role in mediating the effects of glucocorticoids on various physiological processes. Unlike mineralocorticoid receptors (MR), which are activated by aldosterone, this compound's action is primarily through GR, influencing gene expression related to stress response and metabolism .

Effects on the HPA Axis

Research indicates that this compound significantly affects the HPA axis by modulating corticosterone levels. In experiments involving rats, administration of this compound led to alterations in stress-induced corticosterone release, demonstrating its role in feedback regulation of the HPA axis . The compound has been shown to enhance the suppression of ACTH release during stress, indicating a potential therapeutic application in stress-related disorders.

Memory Modulation

This compound has been investigated for its effects on memory processes. Studies have demonstrated that intra-amygdala administration of this compound enhances extinction of conditioned fear responses in rats. This effect appears to be dose-dependent, with higher doses leading to more pronounced enhancements in memory extinction . Additionally, when administered into the medial prefrontal cortex (mPFC), this compound was found to impair working memory while enhancing memory consolidation following emotionally charged experiences .

Summary of Memory Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Fear Extinction | Intra-amygdala infusion in rats | Enhanced extinction in a dose-dependent manner |

| Working Memory | Infusion into mPFC | Impaired working memory; enhanced long-term memory |

Immune Response

This compound also exhibits immunosuppressive properties. It has been reported to decrease lymphocyte counts across various subsets (T-cells, B-cells, NK cells) to low levels, indicating its potential use in conditions requiring immune modulation . This property may be beneficial in treating autoimmune diseases or preventing transplant rejection.

Clinical Implications and Case Studies

While this compound is primarily used in animal studies, its implications for human health are significant. Its ability to modulate stress responses and memory could lead to applications in treating anxiety disorders, PTSD, and other stress-related conditions. Case studies involving glucocorticoid therapies highlight the importance of understanding individual responses to GR agonists like this compound.

Eigenschaften

CAS-Nummer |

74915-64-3 |

|---|---|

Molekularformel |

C23H28O3 |

Molekulargewicht |

352.5 g/mol |

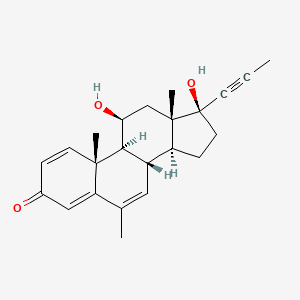

IUPAC-Name |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H28O3/c1-5-8-23(26)10-7-17-16-11-14(2)18-12-15(24)6-9-21(18,3)20(16)19(25)13-22(17,23)4/h6,9,11-12,16-17,19-20,25-26H,7,10,13H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

UFZKDKHLKHEFGA-ZFTCBNFESA-N |

SMILES |

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |

Isomerische SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)C)O)C)O |

Kanonische SMILES |

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

11,17-dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one RU 28362 RU 362 RU-28362 RU-362 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.